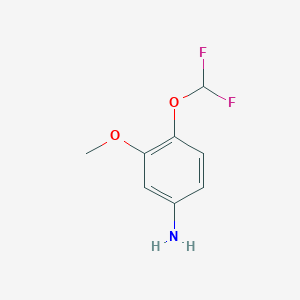

4-(Difluoromethoxy)-3-methoxyaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Chemical Biology

Aniline and its derivatives are a class of organic compounds fundamental to many sectors of the chemical industry. bohrium.com Consisting of a phenyl group attached to an amino group, aniline is the simplest aromatic amine. acs.org Its derivatives are characterized by various substituents on the benzene (B151609) ring, which modulate their chemical and physical properties.

In organic synthesis , anilines are versatile building blocks. The amino group can be readily transformed into a wide array of other functional groups, making them crucial intermediates in the synthesis of complex molecules. acs.org They are pivotal in the production of dyes, polymers, and agrochemicals. bohrium.commdpi.com For instance, they are precursors to polyurethanes, a major class of polymers. acs.org

In the realm of chemical biology and medicinal chemistry , the aniline scaffold is a common feature in a multitude of bioactive molecules and pharmaceuticals. cresset-group.com The presence of the aniline moiety can influence a compound's pharmacological profile. However, in some contexts, the aniline group can be associated with metabolic instability or toxicity, leading medicinal chemists to explore strategies for its replacement or modification to enhance the safety and efficacy of drug candidates. cresset-group.com

Role of Fluorinated Methoxy (B1213986) Groups in Advanced Molecular Design

The introduction of fluorine into organic molecules has become a powerful strategy in modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. mdpi.com Fluorinated methoxy groups, such as the difluoromethoxy (-OCHF2) and trifluoromethoxy (-OCF3) groups, are of particular interest due to their unique electronic properties and metabolic stability.

Current Research Landscape and Gaps Pertaining to 4-(Difluoromethoxy)-3-methoxyaniline

This compound is primarily recognized as a chemical intermediate and a building block for the synthesis of more complex molecules. A review of the current scientific literature and patent landscape indicates that while its constituent parts—substituted anilines and fluorinated ethers—are extensively studied, this specific molecule has not been the subject of widespread, dedicated research.

Current Research Landscape:

Chemical Synthesis: The compound is commercially available from various suppliers, indicating that established synthetic routes exist. lookchem.commyskinrecipes.comsigmaaldrich.com Its primary role is as a starting material or intermediate in multi-step synthetic pathways.

Potential Applications: Based on the known applications of similarly structured anilines and difluoromethoxy-containing compounds, this compound is a potential precursor for the synthesis of novel compounds in the following areas:

Pharmaceuticals: As a building block for creating new drug candidates where the difluoromethoxy group can enhance metabolic stability and the substituted aniline core can be modified to interact with specific biological targets.

Agrochemicals: For the development of new pesticides and herbicides, where fluorinated groups often contribute to increased efficacy.

Materials Science: In the synthesis of specialized polymers and other materials where its unique substitution pattern could impart desirable properties.

Identified Research Gaps:

Lack of Detailed Biological Studies: There is a notable absence of published research detailing the biological activity of this compound itself or its direct derivatives. uni.lu Its specific interactions with biological systems, potential therapeutic effects, or toxicological profile have not been extensively investigated.

Limited Reaction Chemistry Exploration: While it is used as a building block, there is a lack of comprehensive studies on the reactivity of this compound. A deeper understanding of its reaction kinetics, mechanisms, and the full scope of its synthetic transformations could unlock new applications.

Absence of Publicly Available Spectroscopic Data: Detailed and publicly accessible spectroscopic data (such as NMR, IR, and Mass Spectrometry) for this specific compound is not readily available in major scientific databases, which can be a hurdle for researchers looking to utilize it in their work.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-7-4-5(11)2-3-6(7)13-8(9)10/h2-4,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNBEFSMXTGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275362 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-34-1 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 4-(Difluoromethoxy)-3-methoxyaniline

Approaches via Nitrobenzene (B124822) Precursors and Reduction Strategies

A common and effective strategy for the synthesis of this compound involves the use of a substituted nitrobenzene precursor, which is subsequently reduced to the corresponding aniline (B41778). This two-step approach allows for the early introduction of the desired substituents on the aromatic ring, followed by a well-established reduction of the nitro group.

A plausible synthetic route begins with a suitably substituted phenol (B47542), such as 4-nitroguaiacol (4-methoxy-3-nitrophenol). The phenolic hydroxyl group can be converted to a difluoromethoxy group through reaction with a difluorocarbene source. Various reagents and methods can be employed for this difluoromethoxylation step. The resulting 1-(difluoromethoxy)-2-methoxy-4-nitrobenzene is then subjected to a reduction reaction to convert the nitro group into an amino group, yielding the final product, this compound.

The reduction of the nitro group is a critical step and can be accomplished using several methods. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. alfa-chemistry.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

Alternatively, chemical reduction methods can be employed. These often involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. Sodium hydrosulfite is another common reducing agent for this transformation. The choice of reduction method can depend on factors such as the presence of other functional groups in the molecule, scalability, and cost considerations. For industrial-scale production, catalytic hydrogenation is often favored for its economic and environmental advantages.

A similar strategy has been patented for the synthesis of 4-(chlorodifluoromethoxy)aniline, which starts from trichloromethoxybenzene. This process involves selective fluorination to obtain chlorodifluoromethoxybenzene, followed by nitration to introduce a nitro group, and finally, catalytic hydrogenation to yield the aniline derivative. This highlights the general applicability of the nitration-reduction sequence in the synthesis of substituted anilines.

Table 1: Common Reduction Methods for Nitroarenes

| Reducing Agent/System | Catalyst (if any) | Typical Conditions | Notes |

|---|---|---|---|

| Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | Pressurized H₂, various solvents | Highly efficient, clean, scalable |

| Iron (Fe) | Acetic Acid | Refluxing conditions | Cost-effective, suitable for some substrates |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Acidic conditions | Stoichiometric reagent, can generate metal waste |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solvent | Mild conditions | Useful for sensitive substrates |

Derivatization from Related Halogenated Aniline Compounds

Another established pathway to this compound involves the derivatization of a pre-existing halogenated aniline. This approach is advantageous when the corresponding halogenated aniline is commercially available or readily synthesized. A key intermediate for this strategy is 4-bromo-3-methoxyaniline.

The synthesis of 4-bromo-3-methoxyaniline can be achieved from p-nitrochlorobenzene through a three-step sequence of bromination, etherification (methoxylation), and subsequent nitro group reduction. With 4-bromo-3-methoxyaniline in hand, the focus shifts to the introduction of the difluoromethoxy group. This can be accomplished through a nucleophilic substitution reaction where the bromine atom is displaced by a difluoromethoxide equivalent. However, direct nucleophilic aromatic substitution on an unactivated aryl bromide can be challenging and may require harsh reaction conditions or the use of a catalyst.

An alternative and more common approach is to first convert the bromoaniline into an intermediate that is more susceptible to the introduction of the difluoromethoxy group. For instance, the bromoaniline could potentially be converted to the corresponding phenol, 4-amino-2-methoxyphenol, through a copper-catalyzed hydroxylation or a multi-step sequence. This phenolic intermediate can then undergo difluoromethoxylation as described in the following section.

Specific Ullmann-type and Etherification Reactions in Related Syntheses

Ullmann-type and other etherification reactions are pivotal in the synthesis of aryl ethers, including those containing a difluoromethoxy group. In the context of synthesizing this compound, these reactions are most relevant for the formation of the C-O bond of the difluoromethoxy group, typically starting from a phenolic precursor.

A key precursor for this approach is 4-amino-2-methoxyphenol. This compound possesses a free hydroxyl group that can be targeted for difluoromethoxylation. The reaction involves treating 4-amino-2-methoxyphenol with a suitable difluorocarbene source. Common reagents for generating difluorocarbene include chlorodifluoromethane (B1668795) (Freon 22), sodium chlorodifluoroacetate, and (bromodifluoromethyl)trimethylsilane. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion.

The Ullmann condensation, a copper-promoted reaction, is a classic method for forming aryl ethers. While traditionally used for coupling aryl halides with alcohols, modern variations of the Ullmann reaction can be adapted for various C-O bond formations. In a related context, a copper catalyst could facilitate the reaction between 4-amino-2-methoxyphenol and a difluoromethylating agent. The copper(I) species is believed to coordinate with the phenoxide, making it a more effective nucleophile for the subsequent reaction with the difluorocarbene precursor.

The general mechanism for the difluoromethoxylation of a phenol involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. This electrophilic carbene is then attacked by the nucleophilic phenoxide ion to form a difluoromethoxide intermediate, which is subsequently protonated to yield the desired difluoromethoxy group.

Innovative Synthetic Strategies for Difluoromethoxylated Scaffolds

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the introduction of difluoromethoxy groups and the construction of complex aromatic amines. These innovative strategies often offer advantages in terms of milder reaction conditions, broader substrate scope, and improved sustainability.

Ketenimine-Mediated Approaches and α-(Difluoromethoxy)ketone Building Blocks

An emerging and powerful strategy for the synthesis of difluoromethoxylated compounds involves the use of ketenimine intermediates. researchgate.net Difluoromethoxylated ketenimines can be generated in situ from the corresponding α-(difluoromethoxy)ketoximes through a Beckmann rearrangement. These ketenimines are versatile intermediates that can react with a variety of nucleophiles to introduce the difluoromethoxylated scaffold into a range of molecules.

The key starting materials for this approach are α-(difluoromethoxy)ketones. These ketones can be prepared through various methods and serve as valuable building blocks for accessing a wide array of difluoromethoxylated compounds, including heterocyclic structures. researchgate.net While not a direct synthesis of this compound, this methodology provides a novel platform for the construction of complex molecules containing the difluoromethoxy group. The aniline functionality could potentially be introduced at a later stage of the synthesis or incorporated into the nucleophile that reacts with the ketenimine intermediate. This approach represents a significant advancement in the strategic incorporation of the difluoromethoxy motif.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. nih.gov For the synthesis of this compound, several aspects can be considered to enhance its environmental sustainability.

In the context of the nitrobenzene reduction pathway, the use of catalytic hydrogenation with a recyclable catalyst is a greener alternative to stoichiometric metal reductants, as it minimizes waste generation. nih.gov Furthermore, the development of catalytic systems that operate under milder conditions (lower pressure and temperature) and in more environmentally benign solvents contributes to a more sustainable process.

For the difluoromethoxylation step, there is a growing interest in moving away from ozone-depleting reagents like chlorodifluoromethane. The development and utilization of alternative difluorocarbene sources that are more environmentally friendly is a key area of research. Additionally, performing reactions in aqueous media or under solvent-free conditions, where possible, can significantly reduce the environmental impact of the synthesis. rsc.org The application of photoredox catalysis, which utilizes visible light to drive chemical reactions, is another promising green approach for the synthesis of fluorinated compounds. nih.gov These sustainable practices are crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound is both efficient and environmentally responsible.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Precursor | Key Transformation(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitrobenzene Reduction | 4-nitroguaiacol | Difluoromethoxylation, Nitro reduction | Well-established, reliable | May involve hazardous reagents |

| Halogenated Aniline Derivatization | 4-bromo-3-methoxyaniline | Difluoromethoxylation (indirect) | Utilizes available starting materials | May require multiple steps |

| Ullmann/Etherification | 4-amino-2-methoxyphenol | Difluoromethoxylation | Direct C-O bond formation | May require specific catalysts |

| Ketenimine-Mediated | α-(difluoromethoxy)ketone | Beckmann rearrangement, Nucleophilic addition | Innovative, versatile | Indirect route to the target aniline |

| Green Chemistry Approaches | Various | Catalysis, alternative reagents/solvents | Sustainable, reduced environmental impact | May require further process optimization |

Multi-Step Conversions and Yield Optimization

The synthesis of this compound is a multi-step process that requires careful optimization to achieve high yields. A common synthetic strategy begins with a commercially available and appropriately substituted phenol or anisole derivative, such as vanillin or a related compound. The key transformations involve nitration, difluoromethoxylation of the phenolic hydroxyl group, and subsequent reduction of the nitro group to the target aniline.

A plausible synthetic route can be outlined as follows:

Nitration: The precursor, such as 3-methoxy-4-hydroxybenzaldehyde (vanillin), is nitrated. This electrophilic aromatic substitution introduces a nitro group onto the ring. The position of nitration is directed by the existing activating groups (hydroxyl and methoxy).

Difluoromethoxylation: The phenolic hydroxyl group of the nitrated intermediate is converted to a difluoromethoxy ether. This is typically achieved using a difluorocarbene source, such as chlorodifluoromethane (CHClF₂), under basic conditions.

Reduction: The nitro group is selectively reduced to an amine. This is a critical step, as the conditions must be controlled to avoid affecting other functional groups. Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

Yield optimization is paramount in multi-step syntheses. For the reduction step, parameters such as catalyst choice, catalyst loading, hydrogen pressure, temperature, and solvent can be systematically varied to maximize the conversion of the nitro-intermediate to the desired aniline. Automated optimization in continuous flow processes has demonstrated the ability to rapidly find conditions that maximize yield, achieving optimal results in a limited number of experiments. acs.org For instance, high yields (>85%) can often be achieved by carefully controlling temperature and residence times. acs.org

Below is an interactive data table summarizing the key steps and parameters for optimization.

| Synthetic Step | Transformation | Typical Reagents | Key Optimization Parameters | Potential Challenges |

|---|---|---|---|---|

| 1. Nitration | Ar-H → Ar-NO₂ | HNO₃/H₂SO₄ | Temperature, Reaction Time, Acid Concentration | Regioisomer formation, Over-nitration |

| 2. Difluoromethoxylation | Ar-OH → Ar-OCHF₂ | CHClF₂, Base (e.g., NaOH) | Base Concentration, Temperature, Pressure | Incomplete reaction, Side reactions |

| 3. Reduction | Ar-NO₂ → Ar-NH₂ | H₂ with Pd/C or Raney Ni; Fe/HCl; SnCl₂ | Catalyst Type, Catalyst Loading, H₂ Pressure, Temperature | Incomplete reduction, Formation of intermediates (e.g., hydroxylamines) |

Chemo- and Regioselectivity in Synthetic Reactions Involving this compound Precursors

Controlling chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic substitution reactions used to build the precursor molecules.

In a typical precursor, such as a 1,2,4-trisubstituted benzene (B151609) ring, the interplay between the electronic properties of the methoxy (B1213986), difluoromethoxy, and nitro groups dictates the reactivity and orientation of further substitutions.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its powerful positive resonance effect (+R).

Difluoromethoxy Group (-OCHF₂): This group is moderately electron-withdrawing, primarily through its strong negative inductive effect (-I), which deactivates the ring to electrophilic attack.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group.

During the synthesis, for example, the nitration of a precursor like 1-(difluoromethoxy)-2-methoxybenzene, the incoming electrophile (NO₂⁺) will be directed by the powerful activating methoxy group to the positions ortho and para to it. The para position is already occupied by the difluoromethoxy group, so nitration is expected to occur primarily at the position ortho to the methoxy group. The deactivating nature of the difluoromethoxy group further disfavors substitution at positions adjacent to it. Fine-tuning of reaction conditions, such as temperature and the choice of nitrating agent, can further enhance the desired regioselectivity.

Chemoselectivity is crucial during the reduction of the nitro precursor. The chosen reduction method must be selective for the nitro group without cleaving the ether linkages (methoxy and difluoromethoxy) or reducing the aromatic ring itself. Catalytic hydrogenation is often preferred for its high chemoselectivity under controlled conditions.

Mechanistic Investigations of Reaction Pathways

The aniline moiety's reactivity is fundamentally defined by the lone pair of electrons on the nitrogen atom, which allows it to function as both a base and a nucleophile. wikipedia.org However, in aromatic amines, this lone pair is delocalized into the benzene ring's π-system, which reduces its availability and makes aniline a weaker base and nucleophile compared to aliphatic amines. chemistrysteps.comucalgary.ca

In this compound, the nucleophilicity of the amino group is modulated by the electronic effects of the two substituents.

The methoxy group at the meta position relative to the amine has a weak -I effect and no significant resonance donation to the nitrogen.

The difluoromethoxy group at the para position exerts a significant electron-withdrawing effect.

The methoxy and difluoromethoxy substituents exert profound and opposing electronic influences that affect reaction mechanisms.

Methoxy (-OCH₃): This group is a classic resonance electron-donating group (+R > -I). It enriches the electron density of the aromatic ring, particularly at the ortho and para positions, thereby stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution. This leads to a significant rate acceleration for such reactions. libretexts.org

In this compound, these competing effects create a unique electronic environment. The aniline group itself is a powerful activating group. The presence of the deactivating -OCHF₂ group will temper this reactivity, while the methoxy group's position influences the regiochemical outcome of reactions. This electronic balance is critical in mechanisms like nucleophilic aromatic substitution (SNAr), where electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comchemistrysteps.com

The following table compares the electronic properties of relevant substituents.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Hammett Constant (σp) | General Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| -NH₂ | +0.12 | -0.78 | -0.66 | Strongly Activating, o,p-directing |

| -OCH₃ | +0.27 | -0.54 | -0.27 | Strongly Activating, o,p-directing |

| -OCHF₂ | ~ +0.3 | ~ -0.1 | ~ +0.2 | Moderately Deactivating, o,p-directing |

| -OCF₃ | +0.41 | -0.07 | +0.34 | Strongly Deactivating, m-directing (by deactivation) |

The transformation of an aryl nitro compound into an arylamine is a cornerstone of synthetic chemistry. wikipedia.org The mechanism for the reduction of the precursor, 4-(difluoromethoxy)-3-methoxy-1-nitrobenzene, to the target aniline depends on the reagents used.

Catalytic Hydrogenation: This heterogeneous reaction involves the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, via the stepwise transfer of hydrogen atoms to the nitrogen, ultimately yielding the amine. wikipedia.orgresearchgate.net

Chemical Reduction (e.g., Fe/HCl): This process involves single-electron transfers from the metal surface to the nitro group. In an acidic medium, the resulting nitro radical anion is protonated, and the process repeats, passing through nitroso and hydroxylamine intermediates before the final amine is formed. researchgate.net

Conversely, the aniline product is susceptible to oxidation. The electron-rich nature of the aromatic ring, enhanced by the amino and methoxy groups, facilitates oxidation. cdnsciencepub.com Depending on the oxidant and conditions, anilines can be converted to azoxybenzenes, nitrosobenzenes, or fully oxidized to nitrobenzenes. acs.orgmdpi.com Mechanistically, these oxidations often proceed via an initial single-electron transfer from the aniline to form a radical cation, which can then undergo further reactions. researchgate.net

The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings. rsc.org In this reaction, an imine can act as either the diene or dienophile component. wikipedia.org this compound can serve as a precursor to an imine through condensation with an aldehyde.

The reaction mechanism is typically a concerted [4+2] cycloaddition. The diastereoselectivity of the reaction is influenced by several factors, including the geometry of the dienophile and the steric and electronic properties of the substituents on both the imine and the dienophile. Chiral Lewis acids can be employed to catalyze the reaction and induce high levels of enantioselectivity by coordinating to the imine, thereby controlling the facial approach of the dienophile. While specific diastereoselectivity studies involving this compound are not widely reported, the principles of stereocontrol established for other aza-Diels-Alder reactions would apply. Complete regio- and diastereoselectivity are often observed in such reactions, particularly with cyclic dienophiles. nih.govacs.org

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Analysis of 4-(Difluoromethoxy)-3-methoxyaniline

A multi-faceted approach employing FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy is essential for a thorough characterization of this molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on the vibrational frequencies of its functional groups. For this compound, characteristic absorption bands would be expected.

Anticipated FT-IR Data:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) (-OCH₃) and difluoromethoxy (-OCHF₂) groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkages (Ar-O-C) from both the methoxy and difluoromethoxy groups would likely show strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Stretching: The difluoromethoxy group would be characterized by strong C-F stretching bands, typically found in the 1000-1100 cm⁻¹ range.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Anticipated FT-Raman Data:

Aromatic Ring Vibrations: The benzene (B151609) ring's symmetric "breathing" mode, often weak in FT-IR, would be expected to produce a strong signal in the FT-Raman spectrum.

C-F Vibrations: While also visible in FT-IR, the symmetric vibrations of the -CF₂ group could be observed.

N-H Vibrations: The amine group vibrations would also be present, though typically weaker than in FT-IR.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: This technique would provide information on the number and types of protons and their neighboring atoms.

Aromatic Protons: The protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with their splitting patterns revealing their relative positions.

Amine Protons: The -NH₂ protons would likely appear as a broad singlet.

Methoxy Protons: The -OCH₃ group would show a sharp singlet around 3.8-4.0 ppm.

Difluoromethoxy Proton: The single proton in the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule.

Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed, with those attached to electronegative atoms (O, N) shifted downfield.

Methoxy Carbon: A signal for the -OCH₃ carbon would be expected.

Difluoromethoxy Carbon: The -OCHF₂ carbon would appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: This is a specialized NMR technique that is highly sensitive to fluorine nuclei.

A single signal would be expected for the two equivalent fluorine atoms in the difluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCHF₂ environment.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline (B41778) chromophore, with its amino group and substituted benzene ring, would be expected to show characteristic absorption bands. The presence of auxochromes like the methoxy and difluoromethoxy groups would influence the position and intensity of these bands, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline.

Correlation of Experimental Spectroscopic Data with Predicted Molecular Structures

In modern chemical analysis, experimental data is often correlated with theoretical calculations. Computational chemistry methods, such as Density Functional Theory (DFT), can predict spectroscopic properties like vibrational frequencies (for FT-IR and FT-Raman) and NMR chemical shifts. By comparing the experimental spectra of this compound with these computationally predicted spectra, a high level of confidence in the structural assignment can be achieved. Discrepancies between experimental and theoretical values can also provide insight into intermolecular interactions in the solid state or solvent effects in solution.

Electronic Transitions and Absorption Characteristics in Substituted Anilines

The electronic absorption spectra of aniline and its derivatives are characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino group. These transitions are sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgwikipedia.org

The ultraviolet-visible (UV-Vis) spectrum of aniline typically displays two main absorption bands. The primary absorption band, often referred to as the E2-band, appears at a shorter wavelength and is attributed to a π → π* transition within the benzene ring. The secondary band, or B-band, is found at longer wavelengths and is also a result of a π → π* transition, which is characteristic of the benzene chromophore. spcmc.ac.in The presence of the amino group, with its lone pair of electrons, can interact with the π-system of the ring, leading to n → π* transitions. These transitions involve the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the aromatic ring. researchgate.netmdpi.com

The solvent environment plays a crucial role in the electronic absorption characteristics of substituted anilines. rsc.org Changes in solvent polarity can lead to shifts in the absorption maxima. wikipedia.org This solvatochromic behavior is a result of differential solvation of the ground and excited states of the molecule. nih.gov Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a change in the energy gap between them and a corresponding shift in the absorption wavelength. wikipedia.org For instance, an increase in solvent polarity can lead to a bathochromic or hypsochromic shift depending on the nature of the electronic transition and the specific interactions between the solute and solvent molecules. wikipedia.orgnih.gov

The electronic transitions in substituted anilines are fundamental to understanding their photochemical properties and reactivity. The energy and intensity of these transitions provide insight into the electronic structure of the molecule and how it is influenced by its chemical environment.

Table 1: Typical Electronic Transitions in Substituted Anilines

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π* (E2-band) | Excitation of a π electron to a π* antibonding orbital within the aromatic ring. | 220-270 |

| π → π* (B-band) | Excitation of a π electron to a π* antibonding orbital, characteristic of the benzene chromophore. | 270-300 |

| n → π | Excitation of a non-bonding electron from the nitrogen of the amino group to a π antibonding orbital of the aromatic ring. | 300-350 |

Table 2: Influence of Substituents on the Absorption Maxima (λmax) of Aniline Derivatives (Illustrative Data)

| Compound | Substituent(s) | λmax (B-band) in a non-polar solvent (nm) | λmax (B-band) in a polar solvent (nm) |

| Aniline | -H | ~280 | ~285 |

| p-Anisidine | 4-OCH3 | ~295 | ~300 |

| p-Toluidine | 4-CH3 | ~288 | ~292 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide a foundational understanding of a compound's stability and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a specific molecule like 4-(Difluoromethoxy)-3-methoxyaniline, DFT calculations would be employed to determine its most stable three-dimensional shape, known as the optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Furthermore, once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are crucial for interpreting experimental infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the likely sites for electrophilic and nucleophilic reactions, providing valuable information about its chemical behavior.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical model.

Computational Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies, as mentioned in the DFT section, can be used to generate predicted Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. These computational spectra for this compound would show the expected positions and relative intensities of the vibrational bands. By comparing these predicted spectra with experimentally measured spectra, a detailed assignment of the observed vibrational modes can be achieved.

Computational NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method could be applied to this compound to predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts would provide a theoretical benchmark that could be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of NMR signals.

In the absence of specific studies on this compound, the detailed data tables and specific research findings for each of these computational areas cannot be provided. The scientific community has yet to publish a dedicated theoretical investigation of this particular compound.

Analysis of Electronic Properties and Reactivity Indices

The arrangement of electrons within a molecule dictates its physical and chemical properties. For this compound, the interplay between the electron-donating aniline (B41778) and methoxy (B1213986) groups and the electron-withdrawing difluoromethoxy group creates a unique electronic profile that can be analyzed through various computational indices.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule, providing a picture of electron distribution. researchgate.net These charges are instrumental in understanding molecular polarity, dipole moment, and the sites susceptible to electrophilic or nucleophilic attack. In this compound, the high electronegativity of the fluorine and oxygen atoms is expected to result in a significant withdrawal of electron density, rendering them partially negative and the adjacent carbon and hydrogen atoms partially positive. The nitrogen atom of the aniline group also carries a negative charge, while the aromatic ring exhibits a complex distribution of charges influenced by the competing electronic effects of its substituents.

Charge transfer interactions are fundamental to the formation of molecular complexes. researchgate.netnih.gov These interactions occur when an electron-rich molecule (donor) transfers electron density to an electron-poor molecule (acceptor). The aniline and methoxy moieties enhance the electron-donating capacity of the aromatic ring in this compound, allowing it to form charge-transfer complexes with suitable electron acceptors. Spectrophotometric studies on other aniline derivatives have demonstrated the formation of such complexes, which are characterized by the appearance of new absorption bands in the visible spectrum. chemrxiv.org

Table 1: Illustrative Mulliken Atomic Charges for Key Functional Groups Note: The following values are hypothetical and based on general principles of electronegativity for illustrative purposes, as specific computational results for this compound were not found in the surveyed literature.

| Atom/Group | Expected Mulliken Charge | Rationale |

| Fluorine (F) | Highly Negative | Highest electronegativity, strongly withdraws electron density. |

| Aniline Nitrogen (N) | Negative | Electronegative atom, but less so than oxygen or fluorine. |

| Methoxy Oxygen (O) | Negative | High electronegativity, withdraws electron density from adjacent carbon and hydrogen. |

| Difluoromethyl C (in -OCF₂H) | Positive | Bonded to two highly electronegative fluorine atoms and one oxygen atom. |

| Aromatic Carbons | Variable | Charge distribution is modulated by the attached functional groups. |

Density of States (DOS) analysis is a powerful computational tool for visualizing the electronic structure and bonding characteristics of a molecule. It plots the number of available electronic states at each energy level. The analysis can be broken down into several components to provide detailed insights. researchgate.netdergipark.org.tr

Total Density of States (TDOS): The TDOS curve provides an overview of the distribution of all molecular orbitals across different energy levels. It helps in identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of molecular reactivity and stability.

Partial Density of States (PDOS): Also known as Projected Density of States, PDOS decomposes the TDOS into contributions from individual atoms or functional groups. dergipark.org.tr For this compound, a PDOS analysis would reveal the specific contributions of the aniline, methoxy, and difluoromethoxy groups to the frontier molecular orbitals (HOMO and LUMO), thereby identifying which parts of the molecule are most involved in electronic transitions and chemical reactions.

Overlap Population Density of States (OPDOS): The OPDOS curve illustrates the bonding, anti-bonding, and non-bonding character of the interactions between selected atoms or fragments across the energy spectrum. ustc.edu.cn Positive values in an OPDOS plot indicate bonding interactions, negative values indicate anti-bonding interactions, and values near zero suggest non-bonding interactions. This analysis can be used to quantify the strength and nature of the covalent bonds within the molecule, such as the C-F, C-O, and C-N bonds.

Table 2: Overview of Density of States (DOS) Analysis Techniques

| DOS Type | Information Provided | Application to this compound |

| TDOS | Overall electronic energy level distribution; HOMO-LUMO gap. | Determines the molecule's kinetic stability and overall electronic excitation profile. |

| PDOS | Contribution of specific atoms or functional groups to the molecular orbitals. | Identifies whether the aniline, methoxy, or difluoromethoxy group dominates the HOMO (nucleophilicity) and LUMO (electrophilicity). |

| OPDOS | Bonding, anti-bonding, or non-bonding nature of interactions between atomic pairs or fragments at specific energies. | Quantifies the covalent character and strength of the key bonds (e.g., C-F, C-O, Ar-N) that define the molecular structure. |

Advanced Computational Modeling for Intermolecular Interactions and Crystal Engineering

Beyond the properties of a single molecule, computational modeling is essential for predicting how molecules interact with each other to form larger assemblies, such as crystals. This field, known as crystal engineering, relies on a deep understanding of noncovalent interactions.

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.org This interaction has become a valuable tool in drug design and materials science. Recent computational and experimental studies have highlighted that CF₂X moieties (where X = Cl, Br, or I) can act as potent and unconventional halogen bond donors. acs.orgcrystalsfirst.comnih.gov The two electron-withdrawing fluorine atoms significantly enhance the positive electrostatic potential of the σ-hole on the halogen X, leading to strong and highly directional interactions. antpedia.com

While this compound contains a difluoromethoxy (-OCF₂H) group rather than a CF₂X (X=Cl, Br, I) moiety, the underlying principles are relevant. The intense polarization induced by the two fluorine atoms creates a highly electropositive carbon atom and a polarized C-H bond. This localized electronic environment significantly influences the molecule's electrostatic potential surface and its ability to participate in directional intermolecular interactions, such as hydrogen bonding and other dipole-dipole contacts, which are crucial for crystal packing and molecular recognition. The CF₂ group's unique electronic nature allows it to engage in specific binding patterns that can be harnessed for rational molecular design. antpedia.com

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around its single bonds. The resulting potential energy surface, or energy landscape, reveals the relative stabilities of different conformers and the energy barriers to their interconversion.

For fluorinated aniline derivatives, conformational flexibility is primarily associated with the rotation of the substituent groups relative to the aromatic ring. In this compound, key rotational degrees of freedom include the C(aryl)-O and O-CF₂ bonds of the difluoromethoxy group, as well as the C(aryl)-O bond of the methoxy group and the C(aryl)-N bond of the aniline group.

Computational studies on other fluorinated molecules have shown that the inclusion of fluorine can have a profound impact on conformational preferences. nih.govsoton.ac.uk For instance, the gauche effect is often observed in fluorinated alkanes, where a conformation with adjacent fluorine and electronegative groups is unexpectedly stabilized. In the context of this compound, computational modeling would be used to:

Identify the global minimum energy conformation and other low-energy local minima.

Calculate the rotational energy barriers around the key single bonds.

Understand how intramolecular hydrogen bonding or steric hindrance between the adjacent methoxy and difluoromethoxy groups influences the preferred orientation of these substituents.

This analysis is critical for understanding how the molecule's three-dimensional shape affects its interaction with biological targets or its packing in a crystal lattice.

Applications in Heterocyclic Compound Synthesis

Utilization of 4-(Difluoromethoxy)-3-methoxyaniline as a Key Building Block for Nitrogen-Containing Heterocycles

The primary amino group of this compound is the key functional handle for its incorporation into nitrogen-containing heterocycles. It can act as a nucleophile in condensation reactions with carbonyl compounds, participate in cyclization reactions to form fused ring systems, and be readily converted into other functional groups like diazonium salts or amides, further expanding its synthetic utility.

While direct, single-step syntheses of pyrimidines from anilines are not the most common routes, this compound can be incorporated into pyrimidine (B1678525) scaffolds through multi-step sequences. A plausible and widely used strategy involves the reaction of an aniline-derived guanidine (B92328) with a 1,3-dicarbonyl compound.

First, this compound can be converted to the corresponding N-arylguanidine. This intermediate can then undergo the classical Remfry-Hull synthesis by reacting with a β-dicarbonyl compound, such as ethyl acetoacetate, to yield a substituted aminopyrimidine. The reaction proceeds via an initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The substituents from the aniline (B41778) are thereby incorporated into the final heterocyclic structure, which can be a scaffold for further functionalization.

Table 1: Proposed Synthesis of Pyrimidine Derivatives

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Guanidinylation | This compound, Cyanamide | N-(4-(difluoromethoxy)-3-methoxyphenyl)guanidine |

| 2 | Cyclocondensation | N-arylguanidine, 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate), Base | 2-Amino-4-methyl-6-oxo-pyrimidine derivative |

Benzimidazoles are a critical class of heterocycles found in numerous pharmacologically active molecules. nih.gov The synthesis of benzimidazoles typically requires an o-phenylenediamine (B120857) precursor. This compound can be readily converted into the necessary diamine intermediate, 4-(difluoromethoxy)-5-methoxybenzene-1,2-diamine, through a standard nitration and subsequent reduction sequence.

Once the diamine is obtained, it can be cyclized with a variety of one-carbon synthons to form the benzimidazole (B57391) core. The Phillips-Ladenburg synthesis, which involves the condensation of the o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, is a common method. Alternatively, reaction with aldehydes followed by oxidative cyclization also yields the desired benzimidazole. A particularly useful derivative, 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, has been synthesized from the related 4-(difluoromethoxy)benzene-1,2-diamine (B1354990) by reacting it with carbon disulfide in the presence of potassium hydroxide. ijpsm.com This thiol derivative is a key intermediate for more complex molecules, such as the proton pump inhibitor pantoprazole. mdpi.com

Table 2: Benzimidazole Synthesis via Phillips-Ladenburg Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-(Difluoromethoxy)-5-methoxybenzene-1,2-diamine | Formic Acid | Reflux | 5-(Difluoromethoxy)-6-methoxy-1H-benzimidazole |

| 4-(Difluoromethoxy)-5-methoxybenzene-1,2-diamine | Aromatic Aldehyde | Oxidizing Agent (e.g., NaHSO₃) | 2-Aryl-5-(difluoromethoxy)-6-methoxy-1H-benzimidazole |

| 4-(Difluoromethoxy)-benzene-1,2-diamine | Carbon Disulfide | KOH, Ethanol, Reflux | 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol ijpsm.com |

Quinoline (B57606) Synthesis

The quinoline framework is a privileged scaffold in medicinal chemistry. researchgate.netnumberanalytics.com Several classic named reactions allow for its synthesis starting from anilines, and these can be applied to this compound. A key consideration in these syntheses is the regioselectivity of the electrophilic cyclization step, as the two ortho positions relative to the amino group are not equivalent. The electron-donating methoxy (B1213986) group at the meta-position and the difluoromethoxy group at the para-position will direct the cyclization.

Skraup Synthesis : This reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgiipseries.org The reaction proceeds via the formation of acrolein from glycerol, followed by Michael addition of the aniline, cyclization, and oxidation. numberanalytics.com With this compound, cyclization is expected to occur preferentially at the C6 position (ortho to the amine and para to the methoxy group), which is more activated, leading to the 7-(difluoromethoxy)-6-methoxyquinoline product.

Combes Synthesis : This method uses a β-diketone, which condenses with the aniline to form an enamine, followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org The regioselectivity is influenced by both steric and electronic effects. wikipedia.org Given the electronic activation by the methoxy group, cyclization is likely to favor the C6 position.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones. wikipedia.orgslideshare.net The mechanism is complex but ultimately involves electrophilic cyclization onto the aniline ring, with similar regiochemical outcomes expected as in the Skraup reaction.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., acetaldehyde (B116499) or a ketone). nih.gov To use this compound, it would first need to be converted into 2-amino-5-(difluoromethoxy)-4-methoxybenzaldehyde or a corresponding ketone.

Isoquinoline Synthesis

The synthesis of isoquinolines typically starts from β-phenylethylamines. This compound can be converted into the required precursor, N-acyl-2-(4-(difluoromethoxy)-3-methoxyphenyl)ethanamine, through a series of standard transformations. This intermediate can then undergo intramolecular cyclization via reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This involves the cyclodehydration of an N-acyl-β-arylethylamine using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline. organic-chemistry.orgwikipedia.org The cyclization is an electrophilic aromatic substitution, which will be directed to the position para to the activating methoxy group, yielding a 6-(difluoromethoxy)-7-methoxyisoquinoline derivative.

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then cyclizes. wikipedia.orgthermofisher.com This method is particularly effective for electron-rich aromatic rings and leads to 1,2,3,4-tetrahydroisoquinolines.

The aniline is not a direct precursor for these five-membered heterocycles but can be easily converted into the necessary intermediates.

1,3,4-Oxadiazole (B1194373) Synthesis

The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidation of acylhydrazones. nih.govnih.gov this compound can be transformed into the key intermediate, 4-(difluoromethoxy)-3-methoxybenzoyl hydrazide. This is typically achieved by diazotization of the aniline, followed by cyanation (Sandmeyer reaction) to get the nitrile, hydrolysis to the carboxylic acid, esterification, and finally reaction with hydrazine (B178648) hydrate. The resulting acyl hydrazide can then be reacted with another carboxylic acid derivative (e.g., an acid chloride or orthoester) and a dehydrating agent to form the 1,3,4-oxadiazole ring. luxembourg-bio.com

Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thioamide or thiourea (B124793). synarchive.commdpi.com To integrate the desired scaffold, this compound is first converted into N-(4-(difluoromethoxy)-3-methoxyphenyl)thiourea by reacting it with an isothiocyanate. This thiourea derivative can then be condensed with an α-haloketone to yield a 2-amino-thiazole bearing the substituted phenyl group at the 2-position. organic-chemistry.org

The heterocycles synthesized in the preceding sections can themselves act as building blocks for more elaborate fused and polycyclic systems. For example, a quinoline or benzimidazole core derived from this compound can be functionalized with groups that allow for subsequent annulation reactions.

A quinoline derivative could be halogenated and then subjected to a palladium-catalyzed intramolecular C-H arylation to form a new fused ring. Similarly, a benzimidazole could be elaborated; for instance, the N-H of the imidazole (B134444) ring can be functionalized and cyclized onto a neighboring group to create a tricyclic system. The strategic placement of the difluoromethoxy and methoxy groups can be used to control the electronic and steric properties of these larger systems, making this aniline a key starting point for constructing complex, multi-ring heterocyclic architectures. mdpi.com

Role in the Design and Synthesis of Complex Molecular Scaffolds

This compound is a valuable building block in the design of complex molecular scaffolds, particularly for applications in drug discovery. The difluoromethoxy (-OCHF₂) group is of particular interest as it serves as a bioisostere for the methoxy (-OCH₃) group. While electronically similar (both are electron-donating through resonance), the -OCHF₂ group has significantly different physicochemical properties. It is more lipophilic than a methoxy group and is considered a "lipophilic hydrogen bond acceptor." Crucially, it is much more stable to oxidative metabolism at the α-carbon, which can prevent the formation of toxic formaldehyde (B43269) that can occur with methoxy groups.

The combination of the stable, lipophilic -OCHF₂ group with the classic electron-donating -OCH₃ group on the same aniline ring provides a unique platform. This substitution pattern allows medicinal chemists to fine-tune properties such as solubility, metabolic stability, lipophilicity, and receptor-binding interactions. By using this aniline as a starting point for the synthesis of the diverse heterocyclic systems described above, complex molecular scaffolds can be generated that systematically probe the structure-activity relationships of these important fluorine- and oxygen-containing functional groups. ijpsm.com

Diastereoselective Reactions in Heterocycle Formation and Their Control

Information not available.

Catalytic Transformations and Reaction Engineering

Catalyst Development for Selective Fluorination Reactions in Aryl Ether Synthesis

The introduction of the difluoromethoxy (-OCF₂H) group onto an aromatic ring is a critical step in the synthesis of 4-(difluoromethoxy)-3-methoxyaniline and represents a significant challenge in organofluorine chemistry. The development of catalysts for selective fluorination is essential for the synthesis of the aryl difluoromethyl ether moiety.

One prominent method involves the difluoromethylation of a corresponding phenol (B47542) precursor, such as 4-hydroxy-2-methoxyaniline (or a protected version) or 4-hydroxy-2-methoxy-nitrobenzene. A modern approach utilizes difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, for this transformation. nih.gov The reaction proceeds by nucleophilic attack of the phenoxide on the electrophilic difluoromethyl source. While this specific reaction can often be performed with a strong base without a transition metal catalyst, the development of catalytic systems is crucial for milder conditions and broader substrate compatibility. nih.gov

Another advanced strategy is the desulfurative fluorination of thionoesters. researchgate.net This method involves converting a phenol into a thionoformate intermediate, which is then treated with a fluorinating agent. The development of optimal reagent combinations, such as SnCl₄/DAST (diethylaminosulfur trifluoride), has enabled high selectivity and yields for the synthesis of aromatic difluoro(methoxy)methyl compounds. researchgate.net Silver fluoride (B91410) (AgF) has also been explored to promote similar desulfurative fluorination reactions. researchgate.net

The table below summarizes key catalytic approaches for the synthesis of aryl difluoromethyl ethers relevant to the core structure of this compound.

| Catalytic/Reagent System | Precursor Type | Mechanism | Key Advantages |

| HCF₂OTf / Base | Phenol | Nucleophilic Difluoromethylation | Utilizes a non-ozone-depleting reagent; reactions are often fast. nih.gov |

| SnCl₄ / DAST | Thionoester | Fluorodesulfurization | High selectivity and yields for aromatic difluoro(methoxy)methyl compounds. researchgate.net |

| AgF | Thionoformate | Desulfurative Fluorination | Alternative to DAST-based methods, expanding the toolkit for C-F bond formation. researchgate.net |

This table presents a summary of catalytic systems and reagents for the synthesis of aryl difluoromethyl ethers.

Application of Catalytic Systems in Amination and Reduction Processes

The synthesis of this compound from its corresponding nitroaromatic precursor, 1-(difluoromethoxy)-2-methoxy-4-nitrobenzene, is most commonly achieved through the catalytic reduction of the nitro group. This transformation is a cornerstone of industrial chemistry for the production of anilines.

A wide array of heterogeneous catalysts are employed for this purpose, with the choice of catalyst and reaction conditions being critical to ensure high yield and selectivity, avoiding side reactions such as hydrodefluorination. Common catalysts include noble metals like platinum (Pt), palladium (Pd), and rhodium (Rh) supported on carbon.

Recent research has also focused on developing more cost-effective and efficient catalysts from non-noble metals. For instance, copper-based catalysts, such as copper nanoparticles supported on carbon (Cu@C) derived from metal-organic frameworks (MOFs), have demonstrated exceptional activity. mdpi.com These catalysts can achieve complete conversion of nitrobenzene (B124822) to aniline (B41778) in very short reaction times using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Reductive amination, where a carbonyl compound reacts with a nitro compound in the presence of a catalyst and a reducing agent (typically H₂), is another powerful one-pot method for synthesizing amines. nih.govrsc.orgresearchgate.net This approach combines the reduction of the nitro group and the formation of the C-N bond in a single process, offering a more atom-economical route. nih.gov The mechanism involves the reduction of the nitro group to an amine, which then condenses with a carbonyl compound to form an imine, followed by catalytic hydrogenation. researchgate.net

The table below details common catalytic systems for the reduction of nitroarenes to anilines.

| Catalyst | Support | Reducing Agent | Typical Conditions |

| Palladium (Pd) | Carbon (C) | H₂, Hydrazine (B178648) | Low to moderate temperature and pressure |

| Platinum (Pt) | Carbon (C) | H₂ | High activity, mild conditions |

| Raney Nickel (Ra-Ni) | - | H₂ | Cost-effective, requires higher pressure/temperature |

| Copper on Carbon (Cu@C) | Carbon (C) | NaBH₄ | High efficiency, rapid reaction at room temperature. mdpi.com |

This table summarizes various catalytic systems used for the reduction of nitroaromatic compounds to form the aniline functional group.

Photocatalysis in the Synthesis and Functionalization of Fluorinated Anilines

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for synthesizing and functionalizing complex organic molecules, including fluorinated anilines. researchgate.net These methods operate under mild conditions, often at room temperature, and offer unique reaction pathways that are inaccessible through traditional thermal methods.

In the context of fluorinated anilines, photocatalysis can be applied in several ways. One approach is the direct functionalization of the aniline scaffold. For example, visible-light-mediated reactions can be used to introduce various functional groups onto the aniline ring or the amino group. nih.gov Photocatalysts, such as iridium ([Ir(ppy)₂(dtbbpy)]⁺) or ruthenium complexes, absorb visible light and initiate a single electron transfer (SET) process. nih.govconicet.gov.ar This can generate radical intermediates from either the aniline or a reaction partner, leading to C-H functionalization, trifluoromethylation, or difluoroalkylation. conicet.gov.aracs.org

Anilines themselves can act as electron donors in some photocatalytic cycles, forming an electron donor-acceptor (EDA) complex with an electron-accepting substrate. acs.org Upon photoirradiation, this complex can initiate a radical reaction, allowing for the functionalization of the aniline without the need for an external metal-based photocatalyst, using organic dyes like Eosin Y instead. acs.org

The table below provides examples of photocatalytic systems used in the chemistry of anilines.

| Photocatalyst System | Reaction Type | Mechanism | Relevance |

| Iridium or Ruthenium Complexes | Fluoroalkylation | Oxidative or Reductive Quenching Cycle | Introduction of fluorinated groups onto aniline derivatives. conicet.gov.ar |

| Eosin Y (Organic Dye) | Difluoroalkylation | Electron Donor-Acceptor (EDA) Complex | Metal-free synthesis of difluoroalkylated anilines. acs.org |

| [Ir(ppy)₂(dtbbpy)]Cl | Sulfonylation | Single Electron Transfer (SET) | Functionalization of anilines with sulfonyl groups under mild conditions. nih.gov |

This table outlines different photocatalytic systems and their applications in the synthesis and functionalization of aniline derivatives.

Process Optimization for Enhanced Yield, Purity, and Atom Economy in Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure economic viability, safety, and sustainability. The primary goals are to maximize product yield and purity while minimizing waste and energy consumption.

A key principle in this optimization is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as catalytic hydrogenations or addition reactions, are preferred over stoichiometric reactions that generate significant waste. For instance, the catalytic reduction of the nitro-precursor using H₂ as the reductant has a high atom economy, as the only byproduct is water.

Process optimization involves a multi-parameter approach:

Catalyst Selection and Loading: Identifying the most active and selective catalyst is crucial. Optimization aims to minimize the catalyst loading without compromising reaction time or conversion rate, thereby reducing costs and minimizing contamination of the final product with residual metals.

Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled. An optimal balance must be found to ensure a high reaction rate while preventing side reactions or product degradation.

Solvent Choice: The choice of solvent affects solubility, reaction rate, and downstream processing. Green chemistry principles encourage the use of environmentally benign solvents that are easily recycled.

Downstream Processing: Purification methods, such as crystallization or distillation, are optimized to maximize the recovery of the final product with the required purity while minimizing solvent use and product loss.

The table below highlights key parameters for process optimization in the synthesis of this compound.

| Parameter | Objective | Method of Optimization | Impact on Process |

| Catalyst Loading | Minimize cost and product contamination | Screening catalyst concentration vs. reaction rate and yield | Reduces overall cost and simplifies purification. |

| Temperature/Pressure | Maximize reaction rate, minimize side reactions | Design of Experiments (DoE) to map the response surface | Enhances yield, purity, and process safety. |

| Solvent | Improve sustainability and efficiency | Selection based on green chemistry metrics, solubility, and ease of recycling | Reduces environmental impact and operational costs. |

| Atom Economy | Maximize reactant incorporation into product | Choosing synthetic routes with minimal byproducts (e.g., catalytic reduction). primescholars.com | Reduces waste and improves the overall efficiency of the synthesis. primescholars.com |

This table describes the parameters and objectives for optimizing the industrial-scale synthesis of this compound.

Structure Property Relationships Beyond Basic Identification

Influence of Difluoromethoxy and Methoxy (B1213986) Groups on Molecular Properties and Reactivity

The presence of both an electron-donating methoxy group and an electron-withdrawing difluoromethoxy group on the same aniline (B41778) scaffold creates a nuanced electronic environment that significantly influences the molecule's chemical behavior.

The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution is dictated by the net electronic effect of its substituents. In 4-(difluoromethoxy)-3-methoxyaniline, three groups exert their influence: the strongly activating amino (-NH₂) group, the activating methoxy (-OCH₃) group, and the deactivating difluoromethoxy (-OCHF₂) group.

The amino group is a powerful activating group, donating significant electron density to the ring through resonance, thereby increasing its nucleophilicity. The methoxy group is also an activating, ortho/para-directing group. It withdraws electron density through the inductive effect due to the oxygen's electronegativity but strongly donates electron density via resonance, with the latter effect being dominant.

Conversely, the difluoromethoxy group acts as a moderately electron-withdrawing substituent. nuph.edu.ua Studies utilizing ¹⁹F NMR to determine the electronic properties of the analogous difluoro(methoxy)methyl group (CF₂OCH₃) have quantified its influence through Hammett constants. The inductive (σI) and resonance (σR) constants were found to be 0.22 and 0.07, respectively. nbuv.gov.ua These positive values confirm that the group withdraws electron density from the aromatic ring through both inductive and resonance pathways, with the inductive effect being more significant. nbuv.gov.ua

The size and orientation of the substituent groups influence their interaction with neighboring atoms and affect the molecule's preferred three-dimensional shape. The difluoromethoxy group is sterically more demanding than a methoxy group. While aromatic methoxy groups tend to be coplanar with the benzene ring to maximize resonance, increasing fluorination of the methyl group alters this preference.

Studies on related structures have shown that aromatic trifluoromethoxy (OCF₃) groups typically adopt a conformation orthogonal to the plane of the aromatic ring. nih.govnih.gov This is attributed to anomeric interactions between the oxygen lone pair orbitals and the C-F σ* antibonding orbitals, which weaken π-conjugation. nih.gov For the difluoromethoxy (OCHF₂) group, a distinct orientational preference has not been definitively established, but crystal structure analysis of a related compound shows it also positioned orthogonally to the aromatic ring. nih.gov This suggests that in this compound, the -OCHF₂ group likely has a significant rotational barrier and may not lie in the plane of the ring, which would reduce its resonance interaction. This orthogonal orientation, combined with its size, contributes to steric hindrance at the C4 position of the ring. The adjacent methoxy group at the C3 position further crowds this region of the molecule, influencing the accessibility of nearby sites to reagents.

Comparative Studies with Related Fluorinated Anilines

Comparing this compound with its structural analogs provides valuable insights into how subtle changes in fluorination patterns can dramatically alter molecular properties.

The trifluoromethoxy (-OCF₃) group is significantly more electron-withdrawing and lipophilic than the difluoromethoxy (-OCHF₂) group. nih.gov The replacement of the hydrogen atom in -OCHF₂ with a third fluorine atom in -OCF₃ removes any hydrogen-bond donating capability and intensifies the group's inductive electron withdrawal. nih.gov Consequently, an aniline containing a trifluoromethoxy group would be expected to be less basic and have a more deactivated aromatic ring compared to its difluoromethoxy counterpart.

Furthermore, the conformational behavior differs. The OCF₃ group is known to adopt a perpendicular orientation to the aromatic ring, which is driven by steric and electronic interactions that weaken the delocalization of oxygen's lone pair electrons into the ring. nih.gov While the OCHF₂ group may also favor a non-planar conformation, it possesses greater flexibility. nih.gov This difference in conformational rigidity and electronic character can impact how these molecules interact with biological targets.

When compared to a simple halogen analog like 4-fluoro-3-methoxyaniline, the difluoromethoxy group presents a different profile. A single fluorine atom acts primarily through a strong inductive withdrawing effect (-I) and a weaker resonance donating effect (+M). The -OCHF₂ group, while also inductively withdrawing, is sterically bulkier and introduces different lipophilicity and metabolic stability characteristics.

| Compound/Group | Substituent | Key Electronic Feature | Potential H-Bonding | Relative Lipophilicity |

|---|---|---|---|---|

| This compound | -OCHF₂ | Moderately electron-withdrawing | Donor capability | Intermediate |

| Analog with Trifluoromethoxy | -OCF₃ | Strongly electron-withdrawing | None | High |

| 4-Fluoro-3-methoxyaniline | -F | Inductively withdrawing, weakly resonance donating | None | Low |

The progressive substitution of hydrogen with fluorine on a methoxy group provides a clear trend in electronic effects, which in turn modulates the reactivity and stability of the parent molecule. The stability of the C-F bond is significantly higher than that of a C-H bond, meaning that fluorinated groups generally enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Character |

|---|---|---|---|

| -CH₃ | -0.01 | -0.16 | Donating |

| -CH₂F | 0.11 | -0.05 | Weakly Withdrawing |

| -CHF₂ | 0.22 | 0.04 | Moderately Withdrawing |

| -CF₂OCH₃ | 0.22 | 0.07 | Moderately Withdrawing |

| -CF₃ | 0.32 | 0.08 | Strongly Withdrawing |

As shown in the table, increasing the number of fluorine atoms systematically increases the inductive withdrawal of electron density, shifting the substituent from electron-donating (-CH₃) to strongly electron-withdrawing (-CF₃). This modulation of electronic properties allows for the fine-tuning of the reactivity of the aromatic ring. A group like -OCHF₂ provides a balance, deactivating the ring to a lesser extent than -OCF₃ while still conferring the enhanced stability associated with fluorination.

Design Principles for Novel Fluorinated Organic Building Blocks

The unique characteristics of substituents like the difluoromethoxy group are central to the design of new fluorinated organic building blocks for applications in medicinal chemistry, agrochemicals, and materials science. fluorochem.co.ukmolecularcloud.org The incorporation of fluorine or fluorinated groups is a well-established strategy to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity. molecularcloud.org